molecular formula C23H31FO4 B15125971 9-Fluoro-11,21-dihydroxy-16,17-dimethylpregna-1,4-diene-3,20-dione

9-Fluoro-11,21-dihydroxy-16,17-dimethylpregna-1,4-diene-3,20-dione

Cat. No.: B15125971
M. Wt: 390.5 g/mol
InChI Key: FXBVINCSIJOIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Dimesone undergoes various chemical reactions, including:

    Oxidation: Dimesone can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert Dimesone into its corresponding alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the Dimesone molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

Dimesone exerts its effects by binding to glucocorticoid receptors, which leads to changes in gene expression and subsequent modulation of various physiological processes. The binding of Dimesone to these receptors decreases vasodilation and permeability of capillaries, as well as reduces leukocyte migration to sites of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.

    Prednisolone: A corticosteroid used to treat a variety of inflammatory and autoimmune conditions.

    Hydrocortisone: A naturally occurring glucocorticoid with similar mechanisms of action.

Uniqueness of Dimesone

Dimesone is unique due to its specific chemical structure, which includes a fluorine atom at the 9α position and hydroxyl groups at the 11β and 21 positions. This structure contributes to its distinct pharmacological properties and makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C23H31FO4

Molecular Weight

390.5 g/mol

IUPAC Name

9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16,17-tetramethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H31FO4/c1-13-9-17-16-6-5-14-10-15(26)7-8-20(14,2)23(16,24)18(27)11-21(17,3)22(13,4)19(28)12-25/h7-8,10,13,16-18,25,27H,5-6,9,11-12H2,1-4H3

InChI Key

FXBVINCSIJOIGL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C)C(=O)CO)C)O)F)C

Origin of Product

United States

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